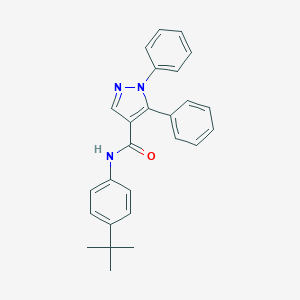
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic antifungal agent that belongs to the imidazole family. It is commonly used in the treatment of various fungal infections, including dermatophytosis, candidiasis, and pityriasis versicolor. In addition, CLIMAZOLE has been found to have potential applications in the field of scientific research due to its unique properties and mechanism of action.
作用機序
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the membrane, leading to cell death. In addition, N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a unique mechanism of action involving the inhibition of ion channels. Specifically, it selectively blocks the hERG potassium ion channel, which is involved in regulating cardiac function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its antifungal properties, it has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the hERG potassium ion channel. This makes it a valuable tool for studying the role of ion channels in various physiological processes. However, one limitation is that it is not selective for the hERG channel alone, and may also affect other ion channels. In addition, its antifungal properties may interfere with certain experiments.
将来の方向性
There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research involves its use as a tool for studying ion channels in various physiological processes. Additionally, there is potential for the development of new antifungal agents based on the structure of N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide.
合成法
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide can be synthesized through a variety of methods, including the reaction between 3-chloro-2-methylbenzoyl chloride and isoxazole-5-carboxylic acid. Other methods involve the use of different reagents and catalysts, such as triethylamine and palladium on carbon.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying ion channels. N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to selectively block the hERG potassium ion channel, which is involved in regulating cardiac function. This makes it a valuable tool for studying the role of ion channels in various physiological processes.
特性
CAS番号 |
61643-36-5 |
|---|---|
製品名 |
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide |
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(13)4-3-5-11(7)15-12(16)9-6-14-17-8(9)2/h3-6H,1-2H3,(H,15,16) |
InChIキー |
OGURQPWJURTERL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Bis[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287342.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287343.png)
![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287349.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)

